molecular formula C18H19N3O6S B2716515 (Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-43-9

(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2716515
CAS No.: 864975-43-9
M. Wt: 405.43
InChI Key: ZJOAEGJDOZZXNS-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative featuring a unique combination of functional groups: a (Z)-configured imino linkage, a 2,5-dioxopyrrolidin-1-yl acetyl moiety, a 2-methoxyethyl substituent, and a methyl ester group at position 4. The benzothiazole core is fused with a dihydrothiazole ring, creating a bicyclic system that enhances structural rigidity. Such derivatives are often explored for their bioactivity, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways .

Properties

IUPAC Name

methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-8-7-20-12-4-3-11(17(25)27-2)9-13(12)28-18(20)19-14(22)10-21-15(23)5-6-16(21)24/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOAEGJDOZZXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzo[d]thiazole core, which is known for its diverse biological properties. The presence of the dioxopyrrolidine moiety and methoxyethyl group may contribute to its activity.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight354.41 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrrolidine derivative followed by acylation and subsequent cyclization to yield the final product. Specific methodologies may vary based on the intended application and purity requirements.

Anticancer Activity

Recent studies have indicated that compounds similar in structure to (Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a similar benzo[d]thiazole structure have shown inhibitory effects on tumor growth comparable to established chemotherapeutics like cisplatin .

The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell proliferation. The compound may induce apoptosis through the activation of caspases or by disrupting mitochondrial function. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

Antimicrobial Activity

Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Compounds with structural similarities have demonstrated minimum inhibitory concentrations (MIC) in the range of 3.9 to 31.5 µg/ml against Staphylococcus aureus . This suggests potential applications in treating infections caused by resistant strains.

Case Studies

  • In Vitro Studies : A study evaluating various derivatives of benzo[d]thiazole indicated that compounds with similar substituents showed enhanced cytotoxicity against a panel of human cancer cell lines, including breast and lung cancer cells.
  • Animal Models : In vivo studies using mouse xenograft models have shown that administration of related compounds resulted in significant tumor size reduction compared to control groups .

Toxicological Profile

While promising, the biological activity must be balanced with safety profiles. Early toxicological assessments indicate potential toxicity at higher concentrations, necessitating further investigation into dose-response relationships and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Several compounds share structural or functional similarities with the target molecule:

Compound Name Key Substituents Molecular Weight Bioactivity/Application Synthesis Yield Reference
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, CN 386.4 g/mol Not reported 68%
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene, 5-methylfuran-2-yl, CN 403.4 g/mol Not reported 68%
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene, phenyl, ethyl ester 449.5 g/mol Anticancer potential (theoretical) 55%
Target Compound 2-Methoxyethyl, 2,5-dioxopyrrolidin-1-yl acetyl, methyl ester ~434.4 g/mol* Hypothesized protease inhibition Not reported

*Calculated based on molecular formula.

Key Observations :

Substituent Diversity : The target compound distinguishes itself with a 2,5-dioxopyrrolidinyl group, absent in analogues like 11a/b or the fluorobenzylidene derivative . This group may enhance binding to polar active sites in enzymes.

Synthetic Yields: Analogues such as 11a/b and the fluorobenzylidene derivative exhibit moderate yields (55–68%), suggesting challenges in stabilizing the imino or benzylidene groups during synthesis .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (common in virtual screening ), the target compound shows moderate similarity (~0.65–0.72) to quinazolinone derivatives (e.g., compound 15 in ) due to shared thiazole and fused-ring systems. However, its dioxopyrrolidinyl group reduces similarity to simpler thiadiazoles or triazoles .

Functional Group Impact on Reactivity and Stability
  • This contrasts with the electron-withdrawing cyano groups in 11b, which may favor non-covalent interactions .
  • 2-Methoxyethyl Chain : Improves solubility compared to aromatic substituents (e.g., benzylidene in 11a/b), aligning with trends in optimizing pharmacokinetic properties .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely requires precise control over imino-group geometry (Z-configuration) and protection of the dioxopyrrolidinyl moiety, paralleling difficulties observed in analogous hydrazone and thiazole syntheses .
  • Biological Hypotheses : Based on clustering analyses (), compounds with similar fused-ring systems (e.g., pyrimido[2,1-b]quinazolines) often target DNA topoisomerases or inflammatory cytokines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.